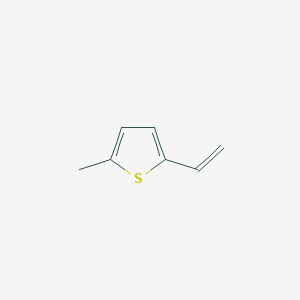

2-Methyl-5-vinylthiophene

Description

2-Methyl-5-vinylthiophene is a substituted thiophene derivative featuring a methyl group at the 2-position and a vinyl group (-CH=CH₂) at the 5-position of the thiophene ring. Thiophenes, aromatic five-membered heterocycles containing sulfur, are pivotal in materials science, pharmaceuticals, and organic electronics due to their conjugated π-system and tunable electronic properties . Vinyl-substituted thiophenes, such as 2-Methyl-5-vinylthiophene, are particularly valued for their polymerizability and role in synthesizing conductive polymers, sensors, and bioactive molecules .

Properties

CAS No. |

62485-03-4 |

|---|---|

Molecular Formula |

C7H8S |

Molecular Weight |

124.21 g/mol |

IUPAC Name |

2-ethenyl-5-methylthiophene |

InChI |

InChI=1S/C7H8S/c1-3-7-5-4-6(2)8-7/h3-5H,1H2,2H3 |

InChI Key |

ZDSXWSYLVMUDHI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(S1)C=C |

Origin of Product |

United States |

Comparison with Similar Compounds

2-Ethynyl-5-methylthiophene (C₇H₆S)

- Structure : Ethynyl (-C≡CH) at the 2-position, methyl at the 5-position.

- Key Properties: Molecular mass: 122.185 g/mol . The ethynyl group introduces sp-hybridized carbon, enhancing electron-withdrawing character and enabling click chemistry or Sonogashira coupling .

- Applications : Useful in cross-coupling reactions to build extended π-systems for optoelectronic materials.

- Contrast with 2-Methyl-5-vinylthiophene : The vinyl group in 2-Methyl-5-vinylthiophene allows for addition reactions (e.g., polymerization), whereas the ethynyl group facilitates alkyne-specific reactions .

2-Acetyl-5-methylthiophene (C₇H₈OS)

- Structure : Acetyl (-COCH₃) at the 2-position, methyl at the 5-position.

- Applications : Serves as a precursor in pharmaceuticals (e.g., synthesis of kinase inhibitors) due to the reactive ketone group .

- Contrast : The acetyl group’s electron-withdrawing nature reduces aromaticity compared to the electron-neutral vinyl group in 2-Methyl-5-vinylthiophene, affecting electrophilic substitution reactivity .

2-Chloro-5-methylthiophene (C₅H₅ClS)

- Structure : Chlorine at the 2-position, methyl at the 5-position.

- Key Properties :

- Safety : Classified as hazardous; requires ventilation and protective gear during handling .

- Contrast : The chloro substituent enables nucleophilic displacement reactions, unlike the vinyl group, which undergoes addition or polymerization .

2,2'-Bithiophene-5-methyl-5'-phenyl (C₁₅H₁₂S₂)

2-Ethyl-5-methylbenzo[b]thiophene (C₁₁H₁₂S)

- Structure : Benzene-fused thiophene (benzo[b]thiophene) with ethyl and methyl groups.

- Key Properties :

- Applications: Potential in medicinal chemistry (e.g., enzyme inhibition) .

- Contrast: The fused aromatic system alters electronic properties, offering higher stability but reduced reactivity compared to non-fused thiophenes .

Preparation Methods

Reaction Conditions and Optimization

In a representative procedure, 2-acetylthiophene reacts with ethylene glycol under acidic conditions to form a protected intermediate, followed by hydrolysis and dehydration. For example, p-toluenesulfonic acid (p-TsOH) in toluene with a Dean-Stark trap achieves a 40% yield. Key parameters include:

-

Temperature : 80–120°C for 4–7 hours.

-

Catalyst loading : 1–5 mol% p-TsOH.

-

Solvent : Toluene or xylene for azeotropic water removal.

Table 1: Acid-Catalyzed Dehydration Performance

The moderate yields are attributed to side reactions, such as polymerization of the vinyl group or incomplete dehydration.

Wittig Olefination of 2-Methyl-5-formylthiophene

The Wittig reaction introduces vinyl groups via phosphorus ylides, offering precise control over double-bond geometry. This method is adapted from pyridine-based syntheses, using 2-methyl-5-formylthiophene as the substrate.

Mechanism and Procedure

Methyltriphenylphosphonium bromide reacts with a strong base (e.g., potassium tert-butoxide) to generate the ylide, which subsequently attacks the aldehyde:

Conditions :

Limitations

-

Steric hindrance : The methyl group at the 2-position reduces ylide accessibility.

-

Byproducts : Triphenylphosphine oxide complicates purification.

Catalytic Dehydrogenation of 2-Methyl-5-ethylthiophene

Vapor-phase dehydrogenation of 2-methyl-5-ethylthiophene over metal oxide catalysts is an industrial-scale method, analogous to pyridine derivative syntheses.

Process Details

-

Catalysts : CeO₂, WO₃, or SiO₂-supported transition metals (e.g., Fe, Co).

-

Conditions : 500–800°C under inert gas (N₂ or CO₂).

Table 2: Dehydrogenation Catalysts and Efficiency

Challenges

-

High-energy input : Elevated temperatures promote coke formation.

-

Product separation : Requires vacuum distillation due to similar boiling points of starting material and product.

Transition Metal-Catalyzed Cross-Coupling Reactions

Recent advances in cross-coupling chemistry enable modular synthesis. The Kumada–Tamao–Corriu reaction, for instance, couples thienylmagnesium halides with vinyl electrophiles.

Rhodium–Aluminum Bimetallic Catalysis

A Rh–Al catalyst facilitates coupling between 5-bromo-2-methylthiophene and vinylmagnesium bromide:

Conditions :

Advantages

-

Functional group tolerance : Compatible with esters, nitriles, and halogens.

-

Stereocontrol : Retains configuration of the vinyl group.

Comparative Analysis of Methodologies

Table 3: Method Comparison for 2-Methyl-5-vinylthiophene Synthesis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.